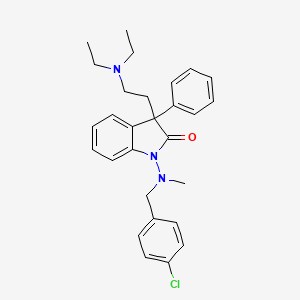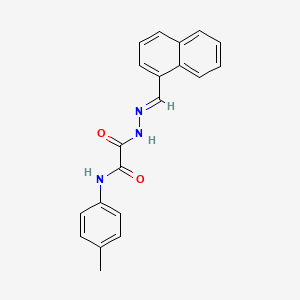
N-(4-Methylphenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Compound X” for brevity, belongs to the class of hydrazones. Its chemical formula is C20H16N4O, and its systematic IUPAC name is N-(4-methylphenyl)-2-(2-naphthalen-1-ylmethylene)hydrazinecarboxamide . Let’s explore its properties and applications.
Vorbereitungsmethoden
Synthetic Routes::
- Condensation Reaction:
- Compound X can be synthesized via a condensation reaction between 4-methylbenzaldehyde and 1-naphthaldehyde in the presence of hydrazine hydrate.
- The reaction proceeds through the formation of a hydrazone intermediate, which subsequently cyclizes to yield Compound X.
- The overall reaction can be represented as follows:
4-Methylbenzaldehyde+1-Naphthaldehyde+Hydrazine hydrate→Compound X
- Industrial-scale production of Compound X involves optimization of reaction conditions, purification, and isolation.
- Solvent choice, temperature, and catalysts play crucial roles in achieving high yields.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: Compound X is susceptible to oxidation under certain conditions.
Reduction: Reduction of the carbonyl group can yield the corresponding hydrazine.
Substitution: The phenyl and naphthyl groups may undergo substitution reactions.
Cyclization: Intramolecular cyclization forms the hydrazone ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Various halogenating agents (e.g., bromine, chlorine).
Cyclization: Acidic or basic conditions.
- Oxidation: Oxidized forms of Compound X.
- Reduction: Hydrazine derivatives.
- Substitution: Substituted phenyl or naphthyl compounds.
Wissenschaftliche Forschungsanwendungen
Compound X finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Studied for its pharmacological effects.
Industry: Used in dye synthesis and other industrial processes.
Wirkmechanismus
- Compound X’s mechanism of action remains an active area of research.
- It likely interacts with specific molecular targets, affecting cellular processes.
- Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
- Compound X’s unique feature lies in its naphthylmethylene hydrazone moiety.
- Similar compounds include other hydrazones and related derivatives.
Eigenschaften
| 357207-82-0 | |
Molekularformel |
C20H17N3O2 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C20H17N3O2/c1-14-9-11-17(12-10-14)22-19(24)20(25)23-21-13-16-7-4-6-15-5-2-3-8-18(15)16/h2-13H,1H3,(H,22,24)(H,23,25)/b21-13+ |
InChI-Schlüssel |
XAIGAZBZINRASI-FYJGNVAPSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




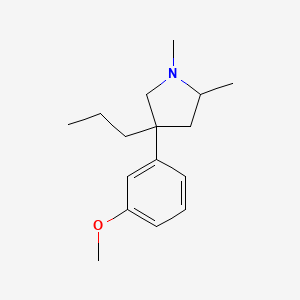



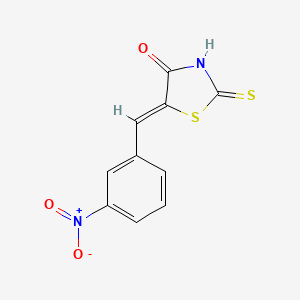
![[4-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12001897.png)
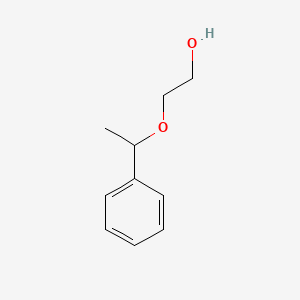

![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001909.png)
![2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001913.png)

